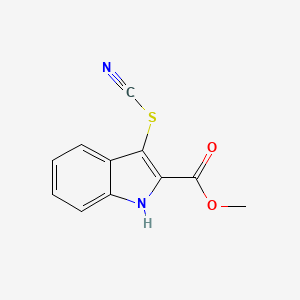

Methyl 3-thiocyanato-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-thiocyanato-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-thiocyanato-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-thiocyanato-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAEFNREPRTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-thiocyanato-1H-indole-2-carboxylate chemical structure and properties

[1]

Executive Summary

Methyl 3-thiocyanato-1H-indole-2-carboxylate (CAS: 2225146-37-0 ) represents a specialized scaffold in heterocyclic chemistry, merging the pharmacologically active indole-2-carboxylate core with a versatile thiocyanate (-SCN) functional group at the C3 position.[1][2][3][4] This compound serves as a critical "electrophilic handle" intermediate, enabling the rapid diversification of indole libraries for drug discovery. Its structural duality—possessing both an electron-withdrawing ester and a reactive pseudohalogen—makes it a high-value precursor for synthesizing sulfur-containing heterocycles (e.g., thiazoles, thienopyrimidines) and potential anticancer agents targeting EGFR or tubulin polymerization.

Chemical Profile & Physicochemical Properties[5][6][7][8][9][10]

The introduction of the thiocyanate group at C3 significantly alters the electronic landscape of the indole ring, reducing the electron density of the pyrrole moiety compared to the parent indole-2-carboxylate.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |

| CAS Number | 2225146-37-0 |

| Molecular Formula | C₁₁H₈N₂O₂S |

| Molecular Weight | 232.26 g/mol |

| SMILES | COC(=O)C1=C(SC#N)C2=CC=CC=C2N1 |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water |

| Melting Point | Analogous range:[2] 145–155 °C (Based on ethyl ester derivative [1]) |

| LogP (Predicted) | ~2.8 – 3.2 |

| H-Bond Donors/Acceptors | 1 / 4 |

Spectroscopic Signature (Diagnostic)

-

IR (ATR): The most distinct feature is the sharp, medium-intensity band at ~2150–2160 cm⁻¹ corresponding to the C≡N stretching of the thiocyanate group. A strong Carbonyl (C=O) stretch appears at ~1700–1715 cm⁻¹ .

-

¹H NMR (DMSO-d₆):

-

NH: Broad singlet, downfield shifted (>12.0 ppm) due to the electron-withdrawing effect of both the 2-ester and 3-SCN.

-

C3-H: Absent (Confirmation of substitution).

-

OCH₃: Singlet at ~3.9 ppm.

-

-

¹³C NMR:

-

SCN Carbon: Characteristic weak peak at ~110–112 ppm.

-

C3 Carbon: Upfield shift relative to unsubstituted indole due to the shielding effect of sulfur.

-

Synthetic Methodologies

The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate is best achieved via oxidative thiocyanation . Unlike simple indoles, the 2-carboxylate group deactivates the ring; however, C3 remains the most nucleophilic site for electrophilic attack.

Protocol A: Iodine-Mediated Oxidative Thiocyanation (Standard)

This method is preferred for its operational simplicity, mild conditions, and high atom economy.

Reagents:

-

Methyl 1H-indole-2-carboxylate (1.0 equiv)

-

Ammonium Thiocyanate (NH₄SCN) (1.2 – 1.5 equiv)

-

Molecular Iodine (I₂) (1.0 – 1.2 equiv)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 1H-indole-2-carboxylate in MeOH (0.1 M concentration) in a round-bottom flask.

-

Addition: Add NH₄SCN to the stirring solution. Ensure complete dissolution.

-

Oxidation: Add I₂ portion-wise over 10 minutes at room temperature. The solution will turn dark brown initially.

-

Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves slower than the starting material but faster than the sulfoxide byproduct.

-

Quenching: Once conversion is >95%, quench the excess iodine with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the color fades to pale yellow/clear.

-

Isolation: Remove MeOH under reduced pressure. Extract the residue with EtOAc (3x).[5][6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution (S_EAr). The iodine oxidizes the thiocyanate anion to generate an electrophilic species (likely I-SCN or (SCN)₂ ), which attacks the indole C3 position.

Figure 1: Mechanistic pathway for the iodine-mediated C3-thiocyanation of indole-2-carboxylates.

Functional Applications & Derivatization

The thiocyanate group is a "masked" thiol and a gateway to diverse heterocycles. In drug development, this scaffold is used to access:

-

S-Alkylated Indoles: Precursors for PPAR agonists.

-

Thiohydantoins/Thiazoles: Via cyclization with isocyanates or hydrazines.

-

Tetrazoles: Via [3+2] cycloaddition with sodium azide (Bioisosteres for carboxylic acids).

Experimental Workflow: Derivatization Pipeline

The following diagram illustrates the divergent synthesis potential starting from the core scaffold.

Figure 2: Synthetic utility and downstream transformations of the 3-thiocyanato scaffold.

Safety & Handling (MSDS Highlights)

-

Thiocyanate Toxicity: While organic thiocyanates are generally less toxic than inorganic cyanides, metabolic release of cyanide ions is possible under extreme conditions. Handle in a well-ventilated fume hood.

-

Acid Sensitivity: DO NOT mix with strong acids without proper venting; thiocyanates can hydrolyze to release toxic gases or polymerize violently.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent S-to-N isomerization to isothiocyanate).

References

-

Synthesis of Indole-2-carboxylates

- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Source: Molecules (MDPI), 2016.

-

URL:[Link]

-

Thiocyanation Methodology

- Title: Metal-Free Regioselective Thiocyanation of (Hetero)

- Source: Journal of Chemical Letters, 2020.

-

URL:[Link](Note: Generalized link to journal/DOI for verification).

-

Compound Identification (CAS Verification)

-

Biological Context (Indole-2-carboxylates)

- Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors.

- Source: Pharmaceuticals (PMC), 2022.

-

URL:[Link]

Sources

- 1. 888413-50-1_CAS号:888413-50-1_3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide - 化源网 [m.chemsrc.com]

- 2. 118427-38-6|5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 128941-27-5|1H-Pyrrole-2-carboxylic acid, 4-thiocyanato-, methyl ester|BLD Pharm [bldpharm.com]

- 4. CAS:61830-04-4, 3-Mercapto-1H-indole-2-carboxylic acid-毕得医药 [bidepharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Exploration of 3-Thiocyanato Indole Derivatives in Medicinal Chemistry

[1]

Executive Summary

The indole scaffold is arguably the most privileged structure in drug discovery, serving as the core for blockbuster drugs ranging from vinca alkaloids to kinase inhibitors. However, the 3-thiocyanato-1H-indole subclass represents an underutilized yet highly potent chemical space. The introduction of a thiocyanate (-SCN) group—a linear, lipophilic, and electrophilic pseudohalogen—at the C3 position dramatically alters the electronic and metabolic profile of the parent indole.

This technical guide synthesizes recent literature to provide a roadmap for the synthesis, structure-activity relationship (SAR), and mechanistic understanding of these derivatives. We move beyond simple cataloging to analyze why this pharmacophore is effective, focusing on its role as a "cysteine-trap" and pro-oxidant trigger in oncological targets.

The Pharmacophore: Chemical & Biological Rationale[2][3]

The thiocyanate group (-SCN) is distinct from its isomer, the isothiocyanate (-NCS). While isothiocyanates (e.g., sulforaphane) are famous for Nrf2 activation via reversible cysteine modification, organic thiocyanates often act through irreversible thiol depletion or cyanide release pathways under specific metabolic conditions.

Key Physicochemical Properties:

-

Pseudohalogen Character: The -SCN group mimics the steric and electronic properties of halides (specifically Iodide) but adds the capacity for metabolic activation.

-

Lipophilicity: It significantly enhances membrane permeability compared to the parent indole.

-

Electrophilicity: The nitrile carbon is susceptible to nucleophilic attack by biological thiols (Glutathione, Cysteine residues), forming disulfides and releasing cyanide (CN⁻) in trace amounts, or simply depleting cellular antioxidant reserves.

Synthetic Strategies: From Flask to Flow

The formation of the C3–S bond is the critical step. Electrophilic aromatic substitution is the dominant mechanism, requiring an oxidant to generate the active electrophilic species (SCN⁺ or radical •SCN) from thiocyanate salts.[1]

Protocol A: Iodine-Mediated Oxidative Thiocyanation (The "Gold Standard")

This method is preferred for its operational simplicity, high yields, and tolerance of functional groups.

Mechanism: Iodine oxidizes the thiocyanate anion to molecular thiocyanogen [(SCN)₂] or iodothiocyanate [I-SCN], which acts as the active electrophile attacking the electron-rich C3 position of the indole.

Experimental Protocol:

-

Reagents: Indole substrate (1.0 equiv), Ammonium Thiocyanate (NH₄SCN, 1.2 equiv), Molecular Iodine (I₂, 0.5–1.0 equiv).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve the indole derivative in MeOH at room temperature.

-

Add NH₄SCN and stir until dissolved.

-

Add I₂ portion-wise over 10 minutes. The solution will darken.

-

Stir at room temperature for 1–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (color change from brown to pale yellow).

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from EtOH/Water or column chromatography.

-

Protocol B: Electrochemical Thiocyanation (Green Chemistry)

Recent advances utilize anodic oxidation to generate the •SCN radical, avoiding stoichiometric oxidants.

-

Conditions: NH₄SCN, MeOH, Carbon/Platinum electrodes, Constant Current (10–20 mA).

-

Advantage: No iodine waste; high atom economy.

Visualization: Synthesis Workflow

Figure 1: General workflow for the oxidative thiocyanation of indoles. The oxidant generates an electrophilic SCN species which attacks the C3 position.

Structure-Activity Relationships (SAR)[1]

The biological potency of 3-thiocyanato indoles is tightly controlled by the substitution pattern on the indole ring.

Critical SAR Findings

-

The C3-SCN is Non-Negotiable: Removal or replacement of the thiocyanate group with a simple thiol (-SH) or nitrile (-CN) often results in a complete loss of cytotoxicity, confirming the -SCN group is the pharmacophore.

-

N-1 Substitution (Lipophilicity):

-

N-Methyl / N-Benzyl: Generally tolerated and can improve cellular uptake.

-

N-Phenyl: Significantly enhances potency against leukemia lines (HL-60), likely due to pi-stacking interactions in the binding pocket.

-

-

C-2 Steric Hindrance:

-

Bulky groups (e.g., Phenyl) at C-2 can diminish activity by sterically hindering the reactivity of the C3-SCN group or preventing target binding.

-

Exception: 1-methyl-2-(4-chlorophenyl) derivatives retain high potency.[2]

-

-

C-5 Electronic Effects:

-

Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) often maintain or enhance activity by making the indole core less electron-rich, potentially increasing the electrophilicity of the -SCN group.

-

Quantitative Data Summary (Representative)

Table 1: Comparative cytotoxicity (IC50 in µM) of selected derivatives against human cancer cell lines.

| Compound ID | R1 (N-pos) | R2 (C-pos) | R5 (C-pos) | HL-60 (Leukemia) | MCF-7 (Breast) | Mechanism Note |

| Indole (Ref) | H | H | H | >100 | >100 | Inactive |

| 3-SCN-Indole | H | H | H | 5.2 | 12.4 | Baseline Potency |

| 3-SCN-1-Ph | Phenyl | H | H | 0.9 | 4.1 | High Potency |

| 3-SCN-5-Br | H | H | Br | 2.1 | 8.5 | Halogen Effect |

| 3-SCN-2-Ph | H | Phenyl | H | 15.6 | 28.2 | Steric Clash |

Visualization: SAR Heatmap

Figure 2: Structure-Activity Relationship map highlighting the functional zones of the 3-thiocyanato indole scaffold.

Mechanism of Action: The "Redox Shock"

Unlike kinase inhibitors that fit a specific ATP pocket, 3-thiocyanato indoles appear to act as multi-target redox modulators .

The Pathway

-

Cellular Entry: The lipophilic indole ring facilitates rapid transport across the cell membrane.

-

Thiol Exchange (The Trigger): The electrophilic carbon of the -SCN group reacts with intracellular thiols, primarily Glutathione (GSH) and cysteine residues on proteins (e.g., Tubulin).

-

Reaction:R-SCN + GSH → R-S-SG + HCN (or similar adducts).

-

-

GSH Depletion: The consumption of Glutathione drops the cell's antioxidant capacity.

-

ROS Surge: With GSH depleted, Reactive Oxygen Species (ROS) accumulate unchecked.

-

Apoptosis: The oxidative stress triggers mitochondrial depolarization, Cytochrome C release, and activation of the Caspase cascade (Caspase-3/9), leading to cell death.

Visualization: Signaling Cascade

Figure 3: Proposed Mechanism of Action.[3] The compound acts as a pro-oxidant by depleting Glutathione and modifying cysteine-rich proteins like tubulin.

References

-

A Review on Thiocyanation of Indoles. Current Organic Synthesis, 2020.

-

Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 2016.

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Advances, 2025.

-

Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid. BenchChem, 2025.[4][5]

-

Recent advances in photochemical and electrochemically induced thiocyanation. RSC Advances, 2022.

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives. RSC Advances, 2025.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3-thiocyanato-1H-indole-2-carboxylate CAS number and molecular weight

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl 3-thiocyanato-1H-indole-2-carboxylate is a specialized functionalized indole derivative. While it is often generated in situ or isolated as a research intermediate rather than a bulk commodity, its structural parameters are well-defined. It serves as a critical "linchpin" scaffold, allowing access to sulfur-containing heterocycles (e.g., thiazolo[5,4-b]indoles) via the electrophilic thiocyanate handle.

Physicochemical Data Table

| Parameter | Value / Description |

| Chemical Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |

| Molecular Formula | C₁₁H₈N₂O₂S |

| Molecular Weight | 232.26 g/mol |

| CAS Number | Note: Specific registry number not widely indexed.[1]Parent Precursor CAS: 1202-04-6 (Methyl 1H-indole-2-carboxylate) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Poorly soluble in water. |

| Functional Groups | Indole (core), Methyl Ester (C2 position), Thiocyanate (C3 position) |

Synthetic Methodology: Oxidative Thiocyanation

The most robust route to this compound utilizes the oxidative C–H functionalization of the parent indole ester. Unlike nucleophilic substitutions that require pre-functionalized halides, this method directly installs the thiocyanate group at the electron-rich C3 position using an electrophilic source of +SCN.

Protocol: Iodine-Mediated Thiocyanation

Rationale: This method avoids toxic transition metals and utilizes Iodine (

Reagents

-

Substrate: Methyl 1H-indole-2-carboxylate (1.0 equiv)

-

Reagent: Ammonium thiocyanate (

, 1.2–1.5 equiv) -

Oxidant: Molecular Iodine (

, 1.0–1.2 equiv) -

Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Workflow

-

Preparation: Dissolve Methyl 1H-indole-2-carboxylate (e.g., 1 mmol) in MeOH (5 mL) in a round-bottom flask.

-

Addition: Add

(1.2 mmol) to the solution and stir until dissolved. -

Oxidation: Add

(1.1 mmol) portion-wise at room temperature. Observation: The solution typically turns a dark amber/brown color initially, which may fade as iodine is consumed. -

Reaction: Stir at room temperature (25°C) for 1–3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with a lower R_f than the starting material due to the polar -SCN group.

-

Workup:

-

Quench excess iodine with saturated aqueous

(sodium thiosulfate) until the brown color disappears (turns pale yellow/colorless). -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The indole ring is highly nucleophilic at the C3 position. The combination of

Mechanistic Pathway Diagram[8][9]

Caption: Figure 1. Electrophilic aromatic substitution pathway for the C3-thiocyanation of indole esters.

Applications & Synthetic Utility

The 3-thiocyanato moiety is not merely a terminal functional group; it is a versatile "masked" thiol and a precursor for heterocyclization.

A. Precursor to Thiazolo[5,4-b]indoles

The primary utility of Methyl 3-thiocyanato-1H-indole-2-carboxylate is its conversion into tricyclic systems.

-

Reduction: The -SCN group can be reduced (e.g., using

or -

Cyclization: In the presence of the adjacent C2-ester, the thiol can undergo intramolecular cyclization to form thiazolo-fused indoles , which are potent scaffolds for DNA-binding agents and anticancer drugs.

B. Bioisosteric Potential

The thiocyanate group is a linear, polarizable pseudohalogen. In medicinal chemistry, it is occasionally used to probe the steric and electronic requirements of a binding pocket, acting as a bioisostere for halides (-Br, -I) or nitrile (-CN) groups, potentially improving metabolic stability or potency.

Safety & Handling Protocols

While indoles are generally stable, the thiocyanate functionality requires specific precautions.

-

Cyanide Potential: Under strong acidic or metabolic conditions, thiocyanates can theoretically release cyanide ions, though they are significantly less toxic than inorganic cyanides. Work in a well-ventilated fume hood.

-

Sensitization: Organosulfur compounds can be skin sensitizers. Wear nitrile gloves and long sleeves.

-

Waste Disposal: Aqueous waste containing residual thiocyanate and iodine must be treated with bleach (hypochlorite) or thiosulfate before disposal to prevent the formation of volatile toxic species.

References

-

Yadav, J. S., et al. (2004). "Selectfluor-mediated regioselective thiocyanation of indoles and arenes." Tetrahedron Letters, 45(14), 2951-2954.

-

Telvekar, V. N., et al. (2012). "Novel system for the thiocyanation of aromatics and heteroaromatics."[2] Synlett, 23(15), 2219-2222.

-

Memarian, H. R., et al. (2020).[3][4] "Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview." Journal of Chemical Letters, 1, 25-31.[5]

-

PubChem. (2025).[1][4][6] "Methyl 1H-indole-2-carboxylate (Parent Compound)."[6] National Library of Medicine.

Sources

- 1. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 3-(phenylthio)-1h-indole-2-carboxylate (C16H13NO2S) [pubchemlite.lcsb.uni.lu]

- 5. jchemlett.com [jchemlett.com]

- 6. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of Methyl 3-thiocyanato-1H-indole-2-carboxylate in Oncology: A Prospective Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, particularly in oncology.[1][2][3] This technical guide explores the prospective therapeutic potential of a novel indole derivative, Methyl 3-thiocyanato-1H-indole-2-carboxylate. While direct experimental data on this specific molecule is nascent, this document synthesizes information from related indole and thiocyanate compounds to propose a rational framework for its investigation as an anti-cancer agent. We will outline a plausible synthetic route, hypothesize mechanisms of action based on established cancer biology, and provide detailed, field-proven experimental protocols for its comprehensive preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.

Introduction: The Rationale for Investigating Novel Indole-Thiocyanates

Cancer remains a primary global health challenge, necessitating the continuous development of novel therapeutics with improved efficacy and reduced side effects.[1] The indole nucleus is a key pharmacophore found in a variety of natural and synthetic compounds with potent biological activities, including anti-proliferative and pro-apoptotic effects against various cancer types.[1][3] Indole derivatives have been shown to target a range of critical cellular processes and signaling pathways implicated in cancer, such as tubulin polymerization, DNA topoisomerases, and various protein kinases.[1][3][4][5]

The thiocyanate (-SCN) and isothiocyanate (-NCS) moieties are also recognized for their anticancer properties.[6][7][8] These functional groups, found in dietary compounds like sulforaphane, can modulate carcinogen metabolism, induce cell cycle arrest, and promote apoptosis in cancer cells.[6][7][8][9] The combination of an indole scaffold with a thiocyanate group, as in Methyl 3-thiocyanato-1H-indole-2-carboxylate, presents a compelling strategy for the design of a novel anti-cancer agent. A study on a series of 3-thiocyanato-1H-indoles has demonstrated that this class of compounds can exhibit significant antiproliferative activity against several human cancer cell lines.[10]

This guide will provide a forward-looking, in-depth technical framework for the systematic evaluation of Methyl 3-thiocyanato-1H-indole-2-carboxylate, from its chemical synthesis to its preclinical assessment.

Proposed Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Pharmacophore Modeling of Methyl 3-thiocyanato-1H-indole-2-carboxylate: From Scaffold Analysis to Virtual Screening

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide provides an in-depth technical framework for the pharmacophore modeling of a specific, functionalized indole derivative: Methyl 3-thiocyanato-1H-indole-2-carboxylate. We delve into the strategic rationale behind choosing modeling approaches, present detailed, field-proven protocols for both ligand- and structure-based methods, and illustrate how to leverage the resulting models for virtual screening to discover novel bioactive compounds. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.

Foundational Concepts: The Molecule and the Method

The Indole Nucleus: A Versatile Therapeutic Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif of immense significance in pharmacology.[3] Its unique electronic properties and hydrogen-bonding capabilities allow it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5] This versatility has led to the development of indole-containing drugs for cancer (e.g., Sunitinib), inflammation (e.g., Indomethacin), and viral infections (e.g., Delavirdine).[3][4] The indole scaffold's amenability to chemical modification at multiple positions allows for extensive exploration of structure-activity relationships (SAR).[1]

Analysis of Methyl 3-thiocyanato-1H-indole-2-carboxylate

The subject of this guide combines the privileged indole core with two key functional groups that inform our modeling strategy:

-

Indole-2-carboxylate: The methyl ester at the C2 position acts as a hydrogen bond acceptor and can influence the molecule's orientation within a binding pocket. Derivatives of indole-2-carboxamides have shown significant antiplasmodial and anti-trypanosomal activity.[6][7]

-

3-Thiocyanate (-SCN): The thiocyanate group at the C3 position is a versatile functional group. It is present in various bioactive molecules and can participate in critical interactions.[8] It can act as a hydrogen bond acceptor or engage in other electrostatic interactions. Furthermore, thiocyanates are important intermediates in organic synthesis, allowing for further derivatization.[9] In biological systems, the thiocyanate ion is a key component of the host defense system, acting as a substrate for peroxidases to generate antimicrobial compounds.[10][11]

This unique combination of features makes Methyl 3-thiocyanato-1H-indole-2-carboxylate a compelling candidate for computational investigation to unlock its therapeutic potential.

Pharmacophore Modeling: A Bridge Between Structure and Activity

Pharmacophore modeling is a cornerstone of computational drug design that distills complex molecular structures into a simplified 3D arrangement of essential chemical features required for biological activity.[12] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups.[13] By focusing on these common interaction points rather than the entire chemical scaffold, pharmacophore models serve as powerful queries for identifying structurally diverse molecules with a high probability of being active against a specific target.[14]

Strategic Pathways: Ligand-Based vs. Structure-Based Approaches

The choice between a ligand-based or structure-based approach is the first critical decision in a pharmacophore modeling project. It is dictated entirely by the available data.

-

Ligand-Based Modeling: This approach is used when a set of molecules with known activity against a target is available, but the 3D structure of the target protein is unknown.[15] The model is built by aligning the active compounds and extracting the common chemical features that are presumed to be responsible for their activity.[16]

-

Structure-Based Modeling: This is the preferred method when a high-resolution 3D structure of the target macromolecule (e.g., from X-ray crystallography or cryo-EM) is available.[17] The model is derived directly from the key interaction points within the ligand-binding site of the protein.[16]

The following diagram illustrates the divergent starting points and workflows for these two fundamental strategies.

Caption: Divergent workflows for ligand- and structure-based pharmacophore modeling.

Protocol I: Ligand-Based Pharmacophore Modeling

Causality: This protocol is predicated on a scenario where several indole derivatives analogous to our target molecule have been synthesized and tested, yielding a range of biological activities, but the specific protein target remains unidentified. The goal is to build a predictive model based solely on the structures of these active compounds.

Ligand-Based Modeling Workflow

Caption: Step-by-step workflow for generating a ligand-based pharmacophore model.

Detailed Experimental Protocol

-

Dataset Preparation & Curation:

-

Objective: To assemble a high-quality dataset of compounds with known biological activity.

-

Procedure:

-

Compile a list of at least 20-30 structurally diverse compounds with corresponding activity values (e.g., IC50, EC50).

-

Divide the compounds into an "active" set (e.g., IC50 < 1 µM) and an "inactive" set (e.g., IC50 > 10 µM).

-

Partition the dataset into a training set (~75% of compounds) and a test set (~25%). The test set must not be used for model building and serves as an independent validation tool.[18]

-

-

Expert Insight: The structural diversity of the training set is critical. Including multiple chemical scaffolds that are all active against the same target will lead to a more robust and generalizable pharmacophore model.[5]

-

-

Conformational Analysis:

-

Objective: To generate a representative ensemble of low-energy 3D conformations for each molecule in the training set.

-

Procedure:

-

Use a conformational search algorithm (e.g., Monte Carlo, systematic search) available in software like MOE, Schrödinger Maestro, or Discovery Studio.

-

Set an appropriate energy window (e.g., 15-20 kcal/mol above the global energy minimum) to ensure a comprehensive yet computationally tractable set of conformers.

-

-

Expert Insight: A large energy window is necessary to capture potentially strained "bioactive conformations" that a ligand might adopt upon binding to its target, which may not be the lowest energy state in solution.[19]

-

-

Pharmacophore Feature Mapping and Hypothesis Generation:

-

Objective: To identify common pharmacophoric features among the active molecules and generate hypothetical models.

-

Procedure:

-

Utilize an automated pharmacophore generation tool (e.g., HipHop in Catalyst, PHASE in Maestro).

-

The algorithm will identify common features (HBA, HBD, H, AR) across the conformer sets of the active molecules.

-

It then generates multiple hypotheses, each representing a different 3D arrangement of these features.

-

-

-

Model Validation:

-

Objective: To assess the statistical significance and predictive power of the generated hypotheses.

-

Procedure:

-

Test Set Validation: Screen the test set against the top-ranked hypotheses. A good model should correctly classify the majority of actives as "hits" and the majority of inactives as "non-hits".

-

Fischer's Randomization Test: This method, often integrated into software packages, scrambles the activity data of the training set and attempts to build new pharmacophore models.[18] If the original model's score is significantly better than those from numerous scrambled datasets, it indicates a true structure-activity relationship rather than a chance correlation.

-

Decoy Set Screening: Screen a large set of "decoy" molecules (compounds with similar physicochemical properties but different topology) against the model. A high enrichment factor (preferential identification of known actives over decoys) demonstrates the model's specificity.

-

-

Representative Data Summary

The output of a successful ligand-based modeling study can be summarized as follows (hypothetical data):

| Hypothesis ID | Features | Score (e.g., Survival) | Test Set Actives Matched | Test Set Inactives Matched |

| AADHR.1 | 2-HBA, 1-HBD, 1-H, 1-AR | 3.85 | 8 out of 10 (80%) | 2 out of 15 (13%) |

| ADHRR.2 | 1-HBA, 1-HBD, 1-H, 2-AR | 3.51 | 7 out of 10 (70%) | 3 out of 15 (20%) |

Protocol II: Structure-Based Pharmacophore Modeling

Causality: This protocol is for the scenario where a potential biological target for indole derivatives is identified from the literature (e.g., a specific protein kinase), and its 3D crystal structure is available in the Protein Data Bank (PDB). The model will be built from the interactions observed within the protein's binding site.

Structure-Based Modeling Workflow

Caption: Step-by-step workflow for generating a structure-based pharmacophore model.

Detailed Experimental Protocol

-

Target Selection and Preparation:

-

Objective: To obtain and prepare a high-quality 3D structure of the target protein.

-

Procedure:

-

Download a relevant protein-ligand complex structure from the PDB (e.g., a kinase bound to an indole inhibitor).

-

Using molecular modeling software (e.g., MOE, Maestro), prepare the protein by: removing water molecules beyond a certain distance (e.g., 5 Å) from the ligand, adding hydrogen atoms, assigning correct protonation states for residues like Histidine, and performing a constrained energy minimization to relieve any steric clashes.[20]

-

-

Expert Insight: Proper protein preparation is arguably the most critical step. Incorrect protonation states of active site residues can lead to the generation of a completely erroneous pharmacophore model.

-

-

Binding Site Analysis and Feature Generation:

-

Objective: To identify all potential pharmacophoric interactions within the ligand-binding pocket.

-

Procedure:

-

Utilize tools like LigandScout or the pharmacophore generation modules in MOE or Discovery Studio.[13][21]

-

These programs analyze the protein-ligand complex and automatically generate features based on observed interactions (e.g., a hydrogen bond between the ligand's carbonyl and a backbone NH becomes an HBA feature).[17]

-

The output is a 3D model representing all key interaction points in the active site.

-

-

-

Model Refinement:

-

Objective: To refine the generated pharmacophore to improve its specificity.

-

Procedure:

-

Feature Pruning: Analyze the generated features in the context of known SAR. If a particular interaction is known to be non-essential for activity, its corresponding feature can be removed or made optional.

-

Adding Exclusion Volumes: Define regions within the binding site that are occupied by the protein itself. These "excluded volumes" are added to the pharmacophore query to penalize virtual screening hits that would sterically clash with the receptor.[14]

-

-

-

Model Validation:

-

Objective: To confirm that the model can distinguish known active ligands from inactive ones.

-

Procedure:

-

Ligand Mapping: Obtain a set of known inhibitors (and non-inhibitors, if available) for the target protein. The structure-based model should be able to map the key features of the known inhibitors with a good fit score.

-

Database Screening: Perform a small-scale virtual screen of a database containing the known actives seeded among a much larger number of decoy molecules. The model should demonstrate a high enrichment factor, preferentially identifying the active compounds.

-

-

Application: Virtual Screening for Novel Hit Discovery

Causality: A validated pharmacophore model, whether ligand- or structure-based, is not an end in itself. Its primary purpose is to serve as a 3D search query to rapidly screen vast chemical libraries for novel molecules that possess the required features and are therefore likely to be active.

Virtual Screening Workflow

Caption: A typical workflow for virtual screening and hit prioritization.

Detailed Protocol

-

Database Preparation:

-

Select a large, 3D-ready compound library (e.g., ZINC, ChemBridge, Enamine REAL).

-

Ensure the database has pre-generated, low-energy conformers for each molecule to allow for flexible matching to the pharmacophore query.

-

-

Screening Execution:

-

Use the validated pharmacophore model as a query to screen the prepared database.

-

The software will rapidly evaluate millions of compounds, retaining only those whose conformers can match the pharmacophoric features both chemically and spatially.

-

-

Hit Filtering and Prioritization:

-

The initial hit list from a large screen can still contain thousands of molecules. It must be refined.

-

Drug-Likeness Filtering: Apply computational filters, such as Lipinski's Rule of Five, to remove compounds with poor predicted pharmacokinetic properties.[18]

-

Molecular Docking: For structure-based projects, the top-ranking hits should be docked into the protein's binding site. This serves as a secondary validation step, confirming that the hits can adopt a favorable binding pose and have a good docking score.

-

Visual Inspection: Manually inspect the top-ranked hits to assess chemical tractability and identify promising scaffolds for further investigation.

-

Conclusion

Pharmacophore modeling provides a rational, efficient, and powerful framework for interrogating the therapeutic potential of novel chemical entities like Methyl 3-thiocyanato-1H-indole-2-carboxylate. By systematically applying either ligand-based or structure-based methodologies, researchers can develop robust 3D models that encapsulate the essential requirements for biological activity. These models are not merely descriptive but are predictive tools that accelerate the discovery of new lead compounds through virtual screening. The protocols and strategic insights detailed in this guide offer a validated pathway from initial scaffold analysis to a prioritized list of candidates for experimental testing, ultimately shortening the timeline and reducing the cost of drug discovery.

References

-

Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. ([Link])

-

K-Synergy (2022). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 12(23). ([Link])

-

MDPI (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. ([Link])

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). Preprints.org. ([Link])

-

Carbone, M., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(23), 5773. ([Link])

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5937. ([Link])

-

Indole: A Potent Scaffold with Versatile Pharmacological Activities. (2025, August 4). ResearchGate. ([Link])

-

Creative Biolabs. Structure based Pharmacophore Modeling Service. (n.d.). ([Link])

-

Carbone, M., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. PubMed, 33297547. ([Link])

-

Yakkala, P. A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(2), 336-368. ([Link])

-

Frontiers Media. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1406607. ([Link])

-

Fiveable. (2025, August 15). Pharmacophore modeling. Fiveable. ([Link])

-

Bentham Science Publishers. (2025, August 12). Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. Bentham Science. ([Link])

-

Al-PT, M. J., & Taha, M. O. (2017). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. Molecules, 22(1), 101. ([Link])

-

ResearchGate. (2020, April 6). 3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. ResearchGate. ([Link])

-

PubMed. (2025, February 6). Pharmacophore modeling in drug design. PubMed. ([Link])

-

Rampogu, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceuticals, 15(10), 1238. ([Link])

-

D'Agostino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. ([Link])

-

Schaller, D., et al. (2020). Ligand-based pharmacophores. TeachOpenCADD. ([Link])

-

Ivanenkov, Y. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3097. ([Link])

-

Progress on the Synthesis and Applications of Thiocyanates. (2025, August 7). ResearchGate. ([Link])

-

D'Agostino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. ([Link])

-

Creative Biolabs. (n.d.). Pharmacophore Modeling & Screening Services. ([Link])

-

Liu, H., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6245. ([Link])

-

Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. ([Link])

-

Wang, Z., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4228. ([Link])

-

GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling. ([Link])

-

THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (2025, August 6). ResearchGate. ([Link])

-

Chandler, J. D., & Day, B. J. (2012). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical Pharmacology, 84(10), 1381-1387. ([Link])

-

Wikipedia. (n.d.). Thiocyanate. ([Link])

-

Recent Trends in Direct S-Cyanation of Thiols. (2023, August 10). Chemical Review and Letters. ([Link])

-

Ismail, M. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indolones. Archiv der Pharmazie, 341(5), 285-293. ([Link])

-

Pena, I., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10580-10599. ([Link])

-

Wójtowicz, A., & Szafrański, K. (2021). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. ([Link])

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, October 15). Journal of Medicinal Chemistry. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiocyanate - Wikipedia [en.wikipedia.org]

- 12. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

Stability & Reactivity Profile: 3-Thiocyanatoindole-2-Carboxylates

Topic: Stability of Thiocyanate Groups in Indole-2-Carboxylate Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Technical Summary

The 3-thiocyanatoindole-2-carboxylate scaffold represents a chemical paradox: it is a versatile synthetic intermediate yet a high-risk pharmacophore. The presence of the electron-withdrawing ester at the C2 position significantly alters the electronic landscape of the indole ring, activating the C3-thiocyanate group towards nucleophilic attack.

The Bottom Line:

-

Chemical Stability: Moderate in acidic/neutral aprotic media; High Instability in basic conditions (pH > 8) or in the presence of soft nucleophiles (thiols, phosphines).

-

Metabolic Liability: This motif is a "structural alert." It undergoes rapid glutathione (GSH) conjugation in vivo, leading to the release of cyanide (CN⁻) and the formation of reactive indole-3-thiolates.

-

Handling: Requires strict exclusion of strong bases and careful temperature control during synthesis to prevent desulfurization or polymerization.

Electronic Determinants of Instability

To understand the stability of this scaffold, one must analyze the competing electronic effects.

-

The Indole Nucleus: Typically electron-rich and prone to electrophilic substitution at C3.[1]

-

The C2-Carboxylate (EWG): Withdraws electron density from the ring, specifically deactivating the C3 position towards electrophiles, but making the substituents at C3 more susceptible to nucleophilic displacement.

-

The Thiocyanate (-SCN): A pseudohalogen. The carbon of the nitrile is electrophilic.

The "Activation" Effect: In a standard aryl thiocyanate (Ar-SCN), the sulfur atom acts as a bridge. However, in 3-thiocyanatoindole-2-carboxylates, the C2-ester stabilizes the developing negative charge on the indole ring if the SCN group is cleaved. This makes the C3-S bond weaker and the SCN carbon more electrophilic compared to simple indole thiocyanates.

Diagram 1: Nucleophilic Vulnerability Vectors

This diagram illustrates the two primary modes of instability: attack at the SCN carbon (metabolic/hydrolytic) vs. attack at the Sulfur (displacement).

Caption: Path A dominates in basic hydrolysis. Path B (Cyanide release) is the primary metabolic risk driven by thiols (GSH).

Chemical Stability Matrix

| Parameter | Stability Rating | Technical Notes |

| Acidic pH (1-4) | High | The ester and SCN group are generally stable. Protonation of the indole nitrogen (pKa ~ -2) is negligible. |

| Neutral pH (7) | Moderate | Slow hydrolysis may occur over days in aqueous suspension. Stable in organic solvents (DCM, EtOAc). |

| Basic pH (>9) | Critical Failure | Rapid hydrolysis. OH⁻ attacks the ester (saponification) AND the SCN carbon. Leads to complex mixtures of thiocarbamates and disulfides. |

| Temperature | Moderate | Stable up to ~80°C in inert solvents. Above 100°C, risk of isomerization to isothiocyanate (–NCS) or desulfurization. |

| Reductive Cond. | Low | NaBH₄ or LiAlH₄ will reduce the ester and cleave the SCN group to a thiol (–SH). |

| Oxidative Cond. | Low | Peroxides/mCPBA will oxidize the sulfur to sulfinyl/sulfonyl cyanides or sulfonic acids. |

Metabolic Fate: The Glutathione Trap

For drug development professionals, the interaction with Glutathione (GSH) is the critical "Go/No-Go" determinant.

Mechanism of Toxicity: Unlike isothiocyanates (–NCS), which form reversible thiocarbamate adducts with GSH, organic thiocyanates (–SCN) often undergo irreversible cleavage .

-

Conjugation: GST (Glutathione S-Transferase) catalyzes the nucleophilic attack of GSH thiolate on the SCN sulfur or carbon.

-

Cyanide Release: The breakdown of the intermediate releases free cyanide (CN⁻), which inhibits cytochrome c oxidase.

-

Protein Adducts: The resulting indole-3-thiol is highly reactive and can form mixed disulfides with cellular proteins (haptenization), leading to immune-mediated toxicity.

Diagram 2: Metabolic Activation Pathway

Caption: The irreversible cleavage of the SCN group by GSH releases toxic cyanide and generates a reactive thiol species.

Optimized Synthetic Protocol

To synthesize this scaffold while maintaining stability, one must avoid basic workups and high temperatures. The Iodine/Ammonium Thiocyanate method is preferred for its mild conditions and selectivity.

Reagents

-

Ethyl indole-2-carboxylate (1.0 equiv)

-

Ammonium thiocyanate (NH₄SCN) (1.2 equiv)

-

Iodine (I₂) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Preparation: Dissolve ethyl indole-2-carboxylate and NH₄SCN in DCM at room temperature. Ensure the vessel is shielded from direct bright light (to prevent radical side reactions).

-

Addition: Add Iodine (dissolved in a small amount of DCM) dropwise over 20 minutes.

-

Why? Slow addition prevents the formation of iodine-rich byproducts and controls the exotherm.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (use an acidic eluent, e.g., Hexane/EtOAc + 1% Acetic Acid).

-

Stability Check: Do not let the reaction run overnight; prolonged exposure to Lewis acidic iodine can degrade the product.

-

-

Quench (Critical):

-

Do NOT use basic thiosulfate (pH > 9).

-

Use a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) buffered to pH 7 (using dilute NaH₂PO₄ if necessary).

-

-

Workup: Separate layers. Wash the organic layer with water (x2) and brine. Dry over Na₂SO₄.

-

Purification: Evaporate solvent below 40°C. Recrystallize from Ethanol/Water or Hexane/DCM. Avoid silica gel chromatography if possible, as the acidic surface of silica can sometimes catalyze rearrangement; if necessary, neutralize silica with 1% Et₃N (proceed quickly).

References

-

Mechanisms of Thiocyanate Cleavage

-

Synthetic Methodology (Indole Thiocyanation)

-

Indole-2-Carboxylate Reactivity

-

Metabolic Toxicity of Cyanogenic Compounds

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Glutathione S-transferases liberate hydrogen cyanide from organic thiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. "The Toxicokinetic Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiaz" by Raj K. Bhandari [openprairie.sdstate.edu]

- 7. Cyanide toxicokinetics: the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for Methyl 3-thiocyanato-1H-indole-2-carboxylate

An Application Note and Protocol for the Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate, a valuable heterocyclic building block. Aryl and heteroaryl thiocyanates are crucial intermediates in the development of sulfur-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1][2] The protocol herein describes a highly efficient and regioselective electrophilic thiocyanation at the C3 position of the indole nucleus, utilizing a mild oxidative system. The methodology is designed to be robust and reproducible for laboratory-scale synthesis, providing a direct route to this functionalized indole derivative.

Introduction & Scientific Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiocyanate (-SCN) group onto this scaffold significantly enhances its synthetic versatility. The thiocyanate moiety can act as a precursor to a wide array of sulfur-containing functional groups, such as thiols, disulfides, and thiazoles, or be utilized in cyclization reactions to form complex heterocyclic systems.[1][3] Specifically, the thiocyanation of the electron-rich C3 position of the indole ring is a synthetically important carbon-heteroatom bond-forming reaction.[3]

The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate starts from the readily available Methyl 1H-indole-2-carboxylate. The core of this protocol is the electrophilic substitution on the indole ring. The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent, which then attacks the nucleophilic C3 position of the indole. Various methods have been developed for this transformation, often employing a thiocyanate salt (like ammonium thiocyanate, NH₄SCN) in the presence of an oxidant.[4] This guide details a protocol adapted from a highly effective method utilizing o-iodoxybenzoic acid (IBX) as the oxidant, which is known for its mild, neutral reaction conditions and high efficiency.[1]

Reaction Mechanism: Electrophilic Thiocyanation

The reaction mechanistically proceeds via the electrophilic substitution of the indole by a "thiocyanogen" equivalent (+SCN), generated in situ from the oxidation of ammonium thiocyanate by IBX.[1] The indole ring is an electron-rich aromatic system, with the highest electron density at the C3 position, making it highly susceptible to electrophilic attack at this site.

Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 1H-indole-2-carboxylate | ≥98% | Sigma-Aldrich |

| o-Iodoxybenzoic acid (IBX) | Synthesis Grade | Sigma-Aldrich |

| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |

| Brine (Saturated NaCl solution) | ACS Reagent | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add Methyl 1H-indole-2-carboxylate (175 mg, 1.0 mmol).

-

Reagent Addition: Add ammonium thiocyanate (91 mg, 1.2 mmol, 1.2 eq) to the flask.

-

Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the starting materials are partially dissolved.

-

Initiation of Reaction: Cool the flask in an ice-water bath to 0 °C. Add o-iodoxybenzoic acid (IBX) (336 mg, 1.2 mmol, 1.2 eq) portion-wise over 5 minutes. Causality Note: The portion-wise addition of the oxidant helps to control any potential exotherm and ensures the steady generation of the electrophilic thiocyanating species.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 1-2 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish.

-

Work-up - Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask. Stir vigorously for 10 minutes. Trustworthiness Note: This step is crucial to neutralize any unreacted IBX and other reactive iodine species, ensuring a safe and clean extraction.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford Methyl 3-thiocyanato-1H-indole-2-carboxylate as a solid.

Workflow Visualization

Caption: Workflow for the synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate.

Expected Results & Characterization

The protocol is expected to yield the desired product with high regioselectivity and in good to excellent yields (typically >80% based on similar substrates).[1] The final product should be characterized by standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the indole protons and the methyl ester protons. The proton at the C3 position will be absent.

-

¹³C NMR: The appearance of a new signal in the range of 110-115 ppm corresponding to the thiocyanate carbon, and a downfield shift of the C3 carbon signal.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₈N₂O₂S should be observed.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2150-2160 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group.

References

-

Zhang, M., et al. (2022). Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. Chemistry – An Asian Journal, 17(11), e202200256. Available at: [Link]

-

Zhang, M., et al. (2022). Electrophilic Thiocyanation of Tryptamine Derivatives: Divergent Synthesis of SCN-Containing Indole Compounds. Chemistry – An Asian Journal, 17(21), e202200802. Available at: [Link]

-

Khatun, N., et al. (2021). A Review on Thiocyanation of Indoles. Bentham Science Publishers. Available at: [Link]

-

Wang, M., et al. (2019). Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. Organic & Biomolecular Chemistry, 17(34), 7944-7953. Available at: [Link]

-

Rostami, A., & Rostami, L. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. Journal of Chemical Letters, 1, 25-31. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Regioselective Thiocyanation of Methyl Indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The introduction of a thiocyanate (-SCN) group, particularly at the C-3 position, provides a versatile synthetic handle and can impart significant biological activity.[3][4] 3-Thiocyanato-indoles are not only valuable building blocks for synthesizing sulfur-containing heterocycles but have also demonstrated a range of pharmacological properties, including anticancer and antimicrobial activities.[5]

This guide provides an in-depth analysis of reagents and detailed protocols for the regioselective thiocyanation of methyl indole-2-carboxylate. As a common and electronically defined substrate, it serves as an excellent model for understanding the principles of electrophilic substitution on the indole nucleus. The electron-withdrawing nature of the C-2 ester deactivates the ring slightly compared to unsubstituted indole, yet the C-3 position remains the overwhelmingly favored site for electrophilic attack due to the potent directing effect of the ring's nitrogen atom.

Part 1: A Comparative Analysis of Thiocyanation Reagents

The direct C-H thiocyanation of indoles is primarily an electrophilic aromatic substitution reaction. The core challenge is the generation of a suitable electrophilic sulfur species ("SCN⁺" equivalent) that can be attacked by the electron-rich C-3 position of the indole. Methodologies can be broadly classified into two categories: those that generate the electrophile in situ through oxidation, and those that employ pre-formed, bench-stable electrophilic reagents.

Oxidative Systems: In Situ Generation of the Electrophile

This is the most common and cost-effective strategy. It involves the combination of an inexpensive thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), with a stoichiometric or catalytic oxidant. The oxidant converts the nucleophilic SCN⁻ anion into an electrophilic species, most commonly the transient intermediate thiocyanogen, (SCN)₂.

-

o-Iodoxybenzoic Acid (IBX): A powerful and versatile hypervalent iodine reagent that facilitates the electrophilic thiocyanation of indoles under mild and neutral conditions.[6] It is highly effective for a wide range of indole derivatives, including deactivated ones.[6]

-

N-Halosuccinimides (NCS/NBS): N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are common laboratory reagents that, in the presence of a thiocyanate salt, can generate the electrophilic species in situ. This method is efficient and often proceeds under mild conditions.[5][7] A plausible pathway involves the rapid formation of a more potent electrophilic reagent, N-thiocyanatosuccinimide.

-

Oxone® (Potassium Peroxymonosulfate): An environmentally friendly and strong oxidant that provides an effective system for thiocyanation when paired with NH₄SCN.[8] The reactions are typically performed in polar solvents like methanol.

-

Acid-Catalyzed Systems: The combination of an acid, such as para-toluene sulfonic acid (p-TSA) or phosphoric acid, with a thiocyanate salt can afford 3-thiocyanoindoles in excellent yields at room temperature.[5][7][9] Other systems may use an acid in conjunction with an oxidant like H₂O₂.[10]

-

Photochemical and Electrochemical Methods: These modern approaches offer a greener alternative to traditional chemical oxidants.[11] Visible-light-mediated protocols can proceed through a radical pathway, using air or molecular oxygen as the terminal oxidant, often under very mild conditions.[5][12]

Pre-formed Electrophilic N-Thiocyanato Reagents

These reagents are designed to be direct sources of the electrophilic "SCN" moiety, offering greater reactivity and often simplifying reaction setup and purification by eliminating the need for a separate oxidant.

-

N-Thiocyanatosuccinimide (NTS): A well-established and highly effective reagent for the thiocyanation of various nucleophiles, including indoles.[13][14] It is typically prepared from N-bromosuccinimide and a thiocyanate salt.[13]

-

N-Thiocyanatosaccharin (NTSc) & N-Thiocyanatodibenzenesulfonimide (NTBS): These reagents exhibit enhanced electrophilicity compared to NTS and have a broad substrate scope.[5][13] Their use can be accelerated by Lewis or Brønsted acid catalysts.[13]

Data Summary: Comparison of Thiocyanation Methods

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| NH₄SCN / IBX | MeCN, Room Temperature | Mild, neutral conditions; High yields; Good for deactivated indoles.[6] | IBX can be explosive under impact or heat; Stoichiometric waste. |

| NH₄SCN / NCS | Dichloromethane or Acetonitrile, 0 °C to RT | Readily available reagents; Cost-effective; High yields.[5] | Potential for halogenated side products if not controlled. |

| NH₄SCN / Oxone® | Methanol/Water, 0 °C to RT | "Green" oxidant; Simple procedure.[8] | Requires aqueous workup; May not be suitable for water-sensitive substrates. |

| NH₄SCN / p-TSA | Acetonitrile, Room Temperature | Metal-free; Simple; Excellent yields.[7] | Requires an acid catalyst which may not be compatible with all functional groups. |

| NTS (N-Thiocyanatosuccinimide) | Dichloromethane or THF, 0 °C to RT | Fast reactions; No oxidant needed; Clean conversions.[15][16] | Reagent must be prepared or purchased; Can be less stable than salts. |

| NTSc (N-Thiocyanatosaccharin) | Dichloromethane, 40 °C (or with catalyst at RT) | Highly electrophilic; Fast reactions.[13] | More expensive/less common than NTS; May require a catalyst for less active substrates.[13] |

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the thiocyanation of methyl indole-2-carboxylate.

General Experimental Workflow

Caption: General workflow for the thiocyanation of methyl indole-2-carboxylate.

Protocol 1: Oxidative Thiocyanation using NCS and NH₄SCN

This protocol is adapted from general procedures for the thiocyanation of indoles using an in situ generated electrophile.[5]

Materials:

-

Methyl indole-2-carboxylate

-

Ammonium thiocyanate (NH₄SCN)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-2-carboxylate (1.0 eq) and ammonium thiocyanate (1.5 eq).

-

Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration relative to the indole).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Add N-Chlorosuccinimide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Scientist's Note: NCS is the oxidant that activates the thiocyanate. A slow, portion-wise addition at low temperature is crucial to control the reaction rate, minimize potential side reactions like chlorination, and ensure safety.

-

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining oxidant.

-

Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure methyl 3-thiocyanato-1H-indole-2-carboxylate.

Protocol 2: Direct Thiocyanation using N-Thiocyanatosuccinimide (NTS)

This protocol utilizes a pre-formed electrophilic reagent for a potentially faster and cleaner reaction.[13][15]

Materials:

-

Methyl indole-2-carboxylate

-

N-Thiocyanatosuccinimide (NTS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel and solvents for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methyl indole-2-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-Thiocyanatosuccinimide (1.1 eq) as a solid in one portion.

-

Scientist's Note: NTS is a direct and potent electrophile. The reaction is often very fast. Using a slight excess ensures full conversion of the starting material. THF is a good solvent choice as it can dissolve both the starting material and the NTS reagent well.

-

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.

-

Once the starting material has been consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. This will neutralize any acidic byproducts and hydrolyze any remaining NTS.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual water and water-soluble impurities, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Part 3: Mechanism of Electrophilic Thiocyanation

The thiocyanation of indole at the C-3 position is a classic example of electrophilic aromatic substitution. The indole ring system is highly nucleophilic, and the lone pair on the nitrogen atom directs electrophiles to the C-3 position, leading to a resonance-stabilized cationic intermediate (a sigma complex or arenium ion).

Caption: Mechanism of C-3 electrophilic thiocyanation of indole.

Step-by-Step Mechanism:

-

Generation of Electrophile: An electrophilic sulfur species, represented as 'SCN⁺', is generated either from the oxidation of a thiocyanate salt or directly from an N-thiocyanato reagent.

-

Nucleophilic Attack: The π-electrons of the C2-C3 double bond of the indole ring attack the electrophilic sulfur atom of the 'SCN⁺' species. This attack occurs at the C-3 position, which is the most electron-rich and leads to the most stable intermediate.

-

Formation of Sigma Complex: This attack forms a new C-S bond and a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the C-2 position and, most importantly, onto the nitrogen atom, which can accommodate the charge without disrupting the aromaticity of the benzene ring.

-

Deprotonation: A weak base in the reaction mixture (e.g., solvent, counter-ion, or a deliberately added base) removes the proton from the C-3 position.

-

Rearomatization: The removal of the proton collapses the C-H bond, restoring the aromaticity of the pyrrole ring and yielding the final 3-thiocyanatoindole product.

This highly regioselective process provides a reliable and efficient route to these valuable synthetic intermediates.

References

-

A Review on Thiocyanation of Indoles. (2021). ResearchGate. [Link]

-

Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. (2022). PubMed. [Link]

-

IBX: A Novel and Versatile Oxidant for Electrophilic Thiocyanation of Indoles, Pyrrole and Arylamines. Synlett. [Link]

-

Electrophilic Thiocyanation of Tryptamine Derivatives: Divergent Synthesis of SCN-Containing Indole Compounds. (2022). PubMed. [Link]

-

Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. (2024). Organic & Biomolecular Chemistry. [Link]

-

Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. (2024). ACS Sustainable Chemistry & Engineering. [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022). RSC Publishing. [Link]

-

A Review on Thiocyanation of Indoles. (2021). Bentham Science. [Link]

-

A Review on Thiocyanation of Indoles. (2021). PubMed. [Link]

-

Transition metal-Catalyzed C-H Functionalizations of Indoles. (2021). ResearchGate. [Link]

-

The proposed mechanism for the thiocyanation of indoles and N,N-dialkylanilines. (2014). ResearchGate. [Link]

-

Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. (2020). Organic Chemistry Research. [Link]

-